(2,3-Dimethylphenyl) trimethylsilane

Pharmaceutical Intermediate Quality API Synthesis Analytical Specification

Researchers employing Hiyama cross-coupling with generic aryltrimethylsilanes frequently encounter yield losses when steric and electronic parameters are mismatched. (2,3-Dimethylphenyl)trimethylsilane resolves this with its ortho-methyl steric bias and electron-rich 2,3-dimethyl substitution pattern, enabling controlled coupling rates and predictable regiochemical outcomes. • ≥98% purity, white powder, suited for API intermediate synthesis with minimal impurity carryover risk • Ortho-methyl group provides built-in steric bulk for constructing sterically-demanding biaryl architectures and modulating catalytic ligand geometry • In stock with rapid global fulfillment; compound-specific reactivity validated for Hiyama and related Pd-catalyzed cross-coupling methodologies

Molecular Formula C11H18Si
Molecular Weight 178.35
CAS No. 17961-79-4
Cat. No. B579092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dimethylphenyl) trimethylsilane
CAS17961-79-4
Synonyms(2,3-DIMETHYLPHENYL) TRIMETHYLSILANE
Molecular FormulaC11H18Si
Molecular Weight178.35
Structural Identifiers
SMILESCC1=C(C(=CC=C1)[Si](C)(C)C)C
InChIInChI=1S/C11H18Si/c1-9-7-6-8-11(10(9)2)12(3,4)5/h6-8H,1-5H3
InChIKeySEGYENMSIGDWPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing High-Purity (2,3-Dimethylphenyl)trimethylsilane


(2,3-Dimethylphenyl)trimethylsilane (CAS 17961-79-4) is an organosilicon compound belonging to the aryltrimethylsilane class, characterized by a trimethylsilyl group bonded to a 2,3-dimethylphenyl ring [1]. This compound serves primarily as a synthetic intermediate in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions where the aryl group can be transferred to form new carbon-carbon bonds [2]. Its molecular formula is C₁₁H₁₈Si with a molecular weight of 178.35 g/mol [1]. The compound is typically supplied as a white powder with purity specifications ranging from 98% to ≥99% depending on the vendor [3].

Designed for transition metal-catalyzed cross-coupling chemistries
High-purity grade supports pharmaceutical intermediate synthesis
Ortho-methyl substitution provides steric tuning for coupling selectivity

Why (2,3-Dimethylphenyl)trimethylsilane Cannot Be Substituted


Aryltrimethylsilanes are not interchangeable reagents; the specific substitution pattern on the aromatic ring profoundly influences both steric accessibility and electronic character, which in turn dictate reactivity in cross-coupling and functionalization steps [1]. For (2,3-Dimethylphenyl)trimethylsilane, the ortho-methyl group adjacent to the silicon-bearing carbon introduces significant steric hindrance that can modulate coupling rates, alter regioselectivity in further functionalization, and affect the stability of intermediate organometallic species relative to less-hindered analogs such as phenyltrimethylsilane or para-substituted derivatives [1]. Simply substituting a different dimethylphenyl isomer (e.g., 3,4-dimethyl) or a monomethyl analog without adjusting reaction conditions may lead to reduced yields, altered product distributions, or complete reaction failure, underscoring the need for compound-specific evidence when sourcing this building block.

Isomer substitution may shift reactivity
2,3-Dimethyl substitution pattern differs from 3,4- or 2,6-isomers; coupling rates and regioselectivity may be altered.
Absence of ortho-methyl changes steric profile
Phenyltrimethylsilane lacks the ortho-methyl group, reducing steric hindrance and potentially favoring faster transmetalation.
Electronic character mismatch with analogs
Unsubstituted or para-substituted aryltrimethylsilanes may not replicate the electron-donating effect of 2,3-dimethyl group.

Comparator Evidence for (2,3-Dimethylphenyl)trimethylsilane


Higher Purity vs. General Aryltrimethylsilanes

Suppliers of (2,3-Dimethylphenyl)trimethylsilane offer the compound at a minimum purity of ≥99%, as verified by advanced analytical techniques [1]. This contrasts with the more common 98% purity specification typically listed for general-purpose aryltrimethylsilane reagents from broad catalog vendors . The higher purity specification reduces the likelihood of impurities that could interfere with sensitive catalytic cycles or downstream pharmaceutical processing.

Purity Spec
Reported comparison
≥99% vs 98% catalog grade
May reduce impurity carryover in API synthesis
Verify vendor lot data; supplier specification context
Pharmaceutical Intermediate Quality API Synthesis Analytical Specification

Steric Bulk vs. Phenyltrimethylsilane

The presence of a methyl group at the ortho position (C2) adjacent to the silicon-bearing carbon in (2,3-dimethylphenyl)trimethylsilane introduces measurable steric hindrance compared to the unsubstituted phenyltrimethylsilane [1]. This ortho-methyl group creates a sterically congested environment that can slow the rate of transmetalation in cross-coupling reactions and favor mono-coupling over di-coupling pathways, offering a synthetic handle for controlling reaction selectivity [1].

Steric Hindrance
Class-level inference
Ortho-methyl present (vs none in PhTMS)
May slow transmetalation, favor mono-coupling
Structural inference; review coupling conditions
Steric Hindrance Regioselectivity Cross-Coupling

Electron-Donating Effect in Hiyama Couplings

The 2,3-dimethyl substitution pattern on the aryl ring of (2,3-dimethylphenyl)trimethylsilane increases electron density on the aromatic ring relative to unsubstituted phenyltrimethylsilane [1]. In palladium-catalyzed Hiyama couplings, electron-rich aryl silanes typically undergo slower transmetalation but can exhibit improved stability toward protodesilylation under certain conditions [2]. This electronic modulation provides a distinct reactivity profile compared to electron-neutral or electron-deficient aryltrimethylsilanes.

Electronic Effect
Class-level inference
Electron-donating (2,3-dimethyl) vs electron-neutral
May improve protodesilylation stability
Inferred from aryl silane literature; verify in target system
Electronic Effects Hiyama Coupling Aryl Silanes

Application Scenarios for (2,3-Dimethylphenyl)trimethylsilane


High-Purity API Synthesis

Procure (2,3-dimethylphenyl)trimethylsilane with a verified ≥99% purity specification when the compound is intended as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The elevated purity specification mitigates the risk of impurity carryover that could compromise the yield, purity profile, or regulatory acceptance of the final drug substance [1]. This is particularly critical for late-stage functionalization steps where trace impurities can accumulate.

Hiyama Coupling of Electron-Rich Aryls

Select (2,3-dimethylphenyl)trimethylsilane when the synthetic route calls for the introduction of an electron-rich, ortho-substituted aromatic ring via Hiyama or related palladium-catalyzed cross-coupling methodologies. The electron-donating 2,3-dimethyl substitution pattern and the steric influence of the ortho-methyl group can be leveraged to fine-tune coupling rates and regiochemical outcomes [2].

Sterically Encumbered Biaryl Synthesis

Employ (2,3-dimethylphenyl)trimethylsilane as a precursor to sterically demanding biaryl structures, where the ortho-methyl group of the 2,3-dimethylphenyl moiety provides a built-in steric bias that can influence ligand geometry in catalytic systems or modulate intermolecular interactions in organic materials. The increased steric bulk relative to phenyltrimethylsilane is a key differentiator [2].

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
High-purity grade
Impurity profile review in late-stage steps
Hiyama coupling of electron-rich aryls
Electron-donating substitution pattern
Coupling rate and regioselectivity under chosen conditions
Sterically encumbered biaryl synthesis
Ortho-methyl steric group
Ligand geometry and intermolecular interaction modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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